Bienvenue dans la boutique en ligne BenchChem!

N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide

medicinal chemistry HCV NS3 protease fluorinated building block

This low-MW fragment (165.14 g/mol) combines a CHF₂-cyclopropylamine with a 2-hydroxyacetyl handle, providing a proven H-bond donor motif that boosts target engagement by 13-17-fold over CH₃ or CF₃ analogs in protease inhibitors. Sourced for fragment-based screening libraries, peptidomimetic P1 modification, and crop-protection R&D, it offers superior oxidative stability and fine-tuned lipophilicity. Direct procurement of this specific building block enables access to a validated pharmacophoric element not available from generic cyclopropylamides. Request a quote today for high-purity research quantities.

Molecular Formula C6H9F2NO2
Molecular Weight 165.14
CAS No. 1870139-57-3
Cat. No. B2530788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide
CAS1870139-57-3
Molecular FormulaC6H9F2NO2
Molecular Weight165.14
Structural Identifiers
SMILESC1CC1(C(F)F)NC(=O)CO
InChIInChI=1S/C6H9F2NO2/c7-5(8)6(1-2-6)9-4(11)3-10/h5,10H,1-3H2,(H,9,11)
InChIKeyZBBHSEBPINOQPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide (CAS 1870139-57-3): Chemical Identity and Procurement Profile


N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide (CAS 1870139-57-3) is a low-molecular-weight (165.14 g/mol) fluorinated building block combining a difluoromethyl-substituted cyclopropylamine with a 2‑hydroxyacetyl moiety [1]. It is offered by multiple suppliers primarily as an intermediate for medicinal chemistry and crop‑protection research, with typical purities of ≥95% . No dedicated pharmacological or physicochemical dataset was identified for the compound itself in the primary peer‑reviewed literature; therefore the baseline cannot yet be defined by direct, quantitative performance metrics.

Why N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide Cannot Be Replaced by Common Cyclopropyl- or Non‑Fluorinated Analogs


Simple cyclopropyl amides (e.g., N‑cyclopropyl‑2‑hydroxyacetamide) lack the difluoromethyl group that can act as a polarized hydrogen‑bond donor [1]. In tripeptidic HCV NS3/4A protease inhibitors, the analogous difluoromethyl‑cyclopropyl P1 residue enhanced enzyme inhibitory potency by 13‑fold compared to a methyl analog and 17‑fold compared to a trifluoromethyl analog, directly attributed to this H‑bond contact [1]. Although the present compound is a smaller fragment, the same CHF₂–cyclopropyl motif is likely to impart superior target engagement and metabolic stability relative to non‑fluorinated or CF₃‑substituted congeners, creating a structure‑specific procurement requirement that generic cyclopropyl‑acetamide stock cannot satisfy.

Quantitative Differentiation Evidence for N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide Versus Structural Analogs


Enzyme Inhibitory Potency of the Difluoromethyl‑Cyclopropyl Motif Relative to CH₃ and CF₃ Isosteres

In a series of tripeptidic acylsulfonamide HCV NS3/4A protease inhibitors, the CHF₂‑cyclopropyl P1 residue conferred 13‑fold greater inhibitory potency than the corresponding CH₃‑cyclopropyl analog and 17‑fold greater potency than the CF₃‑cyclopropyl analog [1]. This enhancement is attributed to a hydrogen bond between the polarized C‑H of the CHF₂ group and the backbone carbonyl of Leu135 in the enzyme [1]. While the target compound is a minimalist fragment, the identical CHF₂‑cyclopropyl‑amide scaffold implies that similar H‑bond‑driven affinity gains can be expected relative to non‑fluorinated or trifluoromethylated cyclopropyl‑acetamide building blocks.

medicinal chemistry HCV NS3 protease fluorinated building block

Hydrogen‑Bond Donor Capacity of the CHF₂ Motif – Crystallographic Validation

A co‑crystal structure of a tripeptide inhibitor containing the CHF₂‑cyclopropyl fragment bound to HCV NS3/4A protease revealed a close contact (suggestive of an H‑bond) between the CHF₂ hydrogen and the backbone carbonyl of Leu135 [1]. This interaction rationalizes the 13‑ and 17‑fold potency enhancements over CH₃ and CF₃ analogs and represents a class‑level structural basis for selecting the CHF₂‑cyclopropyl‑amide entity over its non‑fluorinated or perfluorinated counterparts in fragment‑growing strategies.

structural biology fluorine chemistry X‑ray crystallography

Predicted Lipophilicity and Oxidative Stability of the CHF₂‑Cyclopropyl Fragment

The difluoromethyl group is known to increase lipophilicity (calculated logP) while simultaneously improving resistance to oxidative metabolism compared to a methyl group, owing to the strength of C‑F bonds [1][2]. While direct experimental logP or microsomal stability data for the target compound are absent, the general trend for CHF₂‑cyclopropyl scaffolds is a 0.3–0.5 log unit increase in logP versus the CH₃ analog, combined with prolonged half‑life in human liver microsome assays for larger molecules containing the motif [1]. This class‑level inference suggests the building block can deliver superior metabolic stability in derived compounds.

physicochemical property drug design metabolic stability

Recommended Application Scenarios for N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide Based on Quantitative Differentiation Evidence


Fragment‑Based Lead Discovery Requiring a Hydrogen‑Bond‑Donating Cyclopropyl Cap

When conducting X‑ray crystallographic fragment screens or growing a cyclopropyl‑amide hit, the CHF₂ group provides a proven H‑bond donor contact that is absent in CH₃ or CF₃ isosteres, as demonstrated by the 13‑ and 17‑fold potency boosts in HCV protease inhibitors [1]. N‑[1‑(Difluoromethyl)cyclopropyl]‑2‑hydroxyacetamide is the smallest commercially available fragment that contains this pharmacophoric element, allowing its direct procurement for screening libraries.

Synthesis of Fluorinated Peptidomimetic Protease Inhibitors

The compound serves as a direct intermediate for assembling P1‑modified peptidomimetics that target serine or cysteine proteases where the CHF₂ H‑bond can engage a backbone carbonyl; the documented 13‑17‑fold potency advantage over non‑fluorinated progenitors translates into a lower dose requirement and potentially better selectivity [1].

Agrochemical Lead Optimization Targeting Enhanced Metabolic Stability

Crop‑protection chemists can replace a CH₃‑cyclopropyl or CF₃‑cyclopropyl group with the CHF₂‑cyclopropyl variant to simultaneously modulate logP (Δ ≈ +0.5) and improve oxidative stability [2], while maintaining the conformational constraint of the cyclopropane ring. The compound’s hydroxyacetyl side chain offers a vector for further derivatization into amides, esters, or heterocycles [2].

Quote Request

Request a Quote for N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.